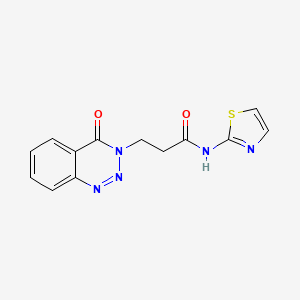

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14981038

Molecular Formula: C13H11N5O2S

Molecular Weight: 301.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11N5O2S |

|---|---|

| Molecular Weight | 301.33 g/mol |

| IUPAC Name | 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C13H11N5O2S/c19-11(15-13-14-6-8-21-13)5-7-18-12(20)9-3-1-2-4-10(9)16-17-18/h1-4,6,8H,5,7H2,(H,14,15,19) |

| Standard InChI Key | YKSQEXCZIHQYEE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=CS3 |

Introduction

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound belonging to the benzotriazinone and thiazole derivative families. These chemical classes are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. This compound's unique structure combines a benzotriazinone core with a thiazole moiety, offering potential for biological activity.

Synthesis

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves:

-

Formation of the Benzotriazinone Core:

-

Diazotization of anthranilic acid derivatives followed by cyclization.

-

Oxidation or condensation reactions to introduce the 4-oxo functionality.

-

-

Introduction of the Thiazole Group:

-

Coupling reactions using thioamides or thioesters in the presence of activating agents like carbodiimides.

-

-

Final Amide Bond Formation:

-

Reaction between the benzotriazinone intermediate and a thiazole-containing amine under mild conditions.

-

Biological Activities

Compounds containing benzotriazinone and thiazole scaffolds have shown significant pharmacological potential:

4.1 Anticancer Activity

Benzotriazinones are known for inhibiting cancer cell proliferation by targeting enzymes such as topoisomerases or kinases . The addition of a thiazole moiety enhances these effects by improving binding affinity to biological targets.

4.2 Antimicrobial Properties

Thiazoles exhibit strong antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .

4.3 Anti-inflammatory Potential

Molecular docking studies suggest that related compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

| Technique | Key Features Observed |

|---|---|

| NMR Spectroscopy | Chemical shifts for aromatic protons (benzotriazinone) and amide NH |

| IR Spectroscopy | Peaks corresponding to C=O (amide), N=N (triazine), and C-S (thiazole) bonds |

| Mass Spectrometry | Molecular ion peak at m/z = 274 confirming molecular weight |

Applications in Medicinal Chemistry

Due to its structural features and preliminary biological evaluations:

-

Drug Development: The compound serves as a lead molecule for designing anticancer or antimicrobial agents.

-

Structure Optimization: Modifications at the amide or thiazole group could enhance bioavailability or target specificity.

-

Docking Studies: Computational studies predict strong interactions with enzyme active sites.

Future Prospects

Research into 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is still in its early stages:

-

Detailed pharmacokinetic studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME).

-

In vivo studies will determine its safety profile and efficacy against specific diseases.

-

Derivatization could lead to the discovery of analogs with superior activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume